

Ridaforolimus drug interactions cytochrome P450 3A

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Compound Focus: Ridaforolimus

CAS No.: 572924-54-0

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Ridaforolimus & CYP3A: Drug Interaction Data

The table below summarizes the quantitative effects of a strong CYP3A inhibitor and inducer on **ridaforolimus** pharmacokinetics in a clinical study [1].

Interacting Drug	Role of Interacting Drug	Change in Ridaforolimus Exposure (AUC)	Change in Ridaforolimus Cmax	Clinical Recommendation
Ketoconazole	Strong CYP3A Inhibitor	8.51-fold increase (90% CI: 6.97, 10.39) [1]	5.35-fold increase (90% CI: 4.40, 6.52) [1]	Avoid concurrent use. If combination is unavoidable, closely monitor for adverse events and consider dose reduction.
Rifampin	Strong CYP3A Inducer	~43% decrease (GMR: 0.57; 90% CI: 0.41, 0.78) [1]	~34% decrease (GMR: 0.66; 90% CI: 0.49, 0.90) [1]	Avoid concurrent use, as it may lead to reduced efficacy of ridaforolimus.

Experimental Protocol: Clinical Drug Interaction Study

The data in the table above was generated from a specific clinical study design. The following protocol outlines the methodology used, which can serve as a reference for your own research planning [1].

Objective: To assess the effects of multiple doses of the strong CYP3A inhibitor ketoconazole and the strong CYP3A inducer rifampin on the single-dose pharmacokinetics of **ridaforolimus** in healthy volunteers.

Study Design:

- **Part 1 (Effect of Inducer):**
 - Administer a single 40 mg oral dose of **ridaforolimus**.
 - Follow with a 21-day course of oral rifampin (600 mg daily).
 - Administer a second single 40 mg dose of **ridaforolimus** on Day 14 of rifampin dosing.
- **Part 2 (Effect of Inhibitor):**
 - Administer a single 5 mg oral dose of **ridaforolimus**.
 - Follow with a 14-day course of oral ketoconazole (400 mg daily).
 - Administer a second single dose of **ridaforolimus** (2 mg, dose reduced for safety) on Day 2 of ketoconazole dosing.

Key PK Parameters Measured:

- **AUC_{0-∞}**: Area under the concentration-time curve from zero to infinity (primary exposure metric).
- **C_{max}**: Maximum blood concentration.
- **T_{max}**: Time to reach C_{max}.
- **t_{1/2}**: Apparent terminal half-life.

Bioanalytical Method:

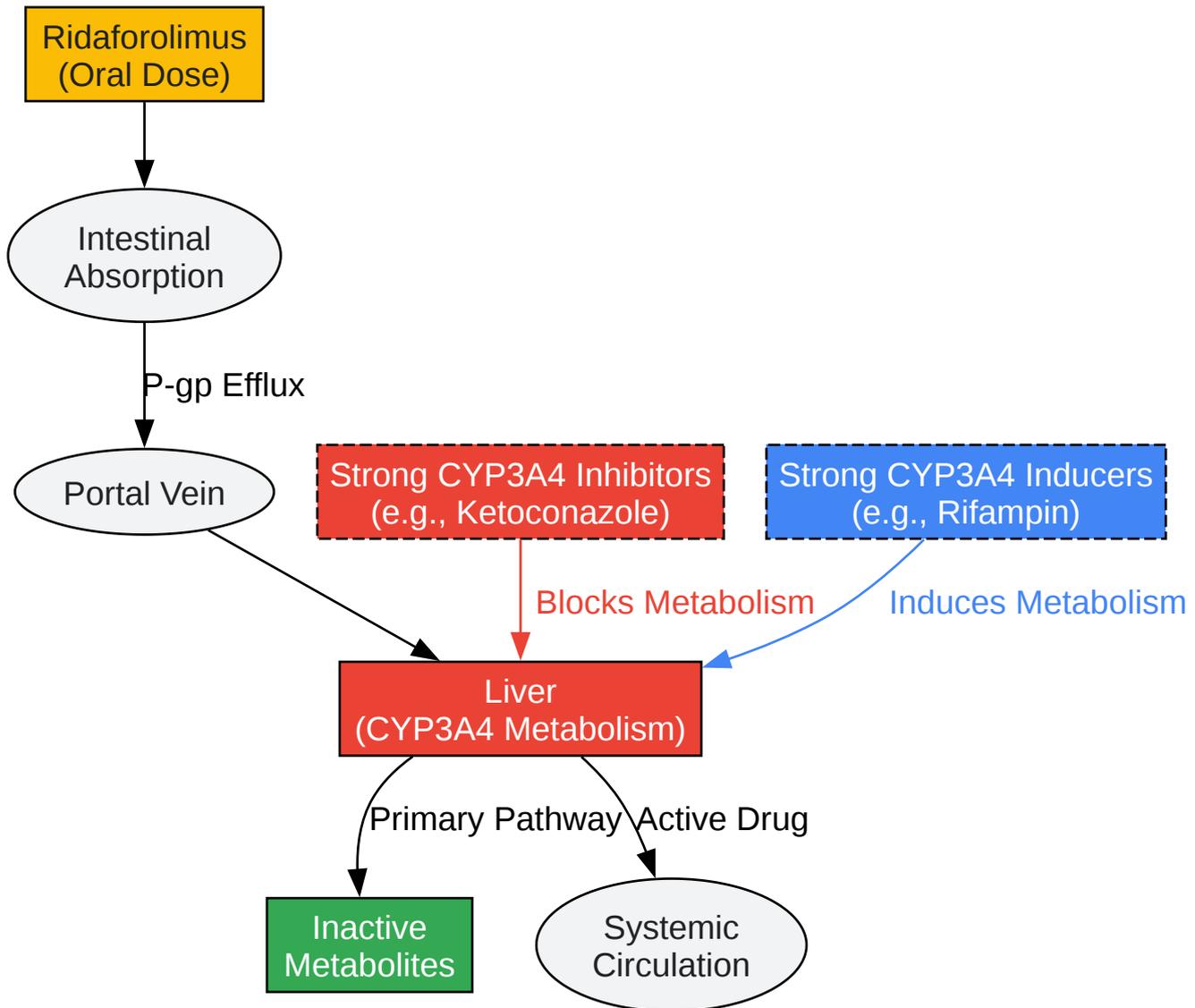
- **Ridaforolimus** concentrations in blood were quantified using **high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS)** [2].

Data Analysis:

- The effect of the interacting drug is presented as a **Geometric Mean Ratio (GMR)** with a 90% confidence interval (CI).
- GMR is calculated as (**ridaforolimus** + interacting drug PK parameter) / (**ridaforolimus** alone PK parameter).

Mechanism of Interaction & Metabolic Pathway

Ridaforolimus is primarily cleared by metabolism via the **cytochrome P450 3A (CYP3A)** enzyme system and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1]. The following diagram illustrates its metabolic pathway and key interaction points.



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This metabolic pathway explains the clinical observations:

- **Inhibitors (e.g., Ketoconazole):** Block CYP3A4 in the gut wall and liver, drastically reducing the first-pass metabolism and systemic clearance of **ridaforolimus**, leading to significantly increased blood levels [1].
- **Inducers (e.g., Rifampin):** Increase the expression and activity of CYP3A4 and P-gp, enhancing both pre-systemic metabolism and systemic clearance, resulting in decreased **ridaforolimus**

exposure [1].

Key Takeaways for Researchers

- **Critical Interaction Warning:** Concomitant use of **ridaforolimus** with strong CYP3A4 inhibitors or inducers is contraindicated or requires extreme caution due to the high risk of toxicity or therapeutic failure.
- **Study Design Consideration:** When designing preclinical or clinical studies, carefully screen all co-administered drugs for their CYP3A4 interaction potential.
- **Therapeutic Drug Monitoring (TDM):** Given the large inter-individual variability in **ridaforolimus** pharmacokinetics [2], TDM could be a valuable tool for managing patient therapy, especially in complex drug regimens.

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References

1. The effect of multiple doses of rifampin and ketoconazole ... [pubmed.ncbi.nlm.nih.gov]
2. A phase I study of ridaforolimus in adult Chinese patients with... [jhoonline.biomedcentral.com]

To cite this document: Smolecule. [Ridaforolimus drug interactions cytochrome P450 3A]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548416#ridaforolimus-drug-interactions-cytochrome-p450-3a>]

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